2-(6-Amino-2,3-dimethoxyphenyl)ethanol

Description

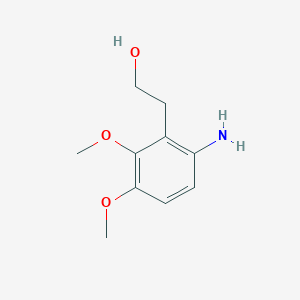

2-(6-Amino-2,3-dimethoxyphenyl)ethanol is a substituted phenethyl alcohol derivative characterized by a hydroxylated ethyl chain attached to a 6-amino-2,3-dimethoxyphenyl aromatic ring. The compound’s structure integrates both amino and methoxy substituents, which confer unique electronic and steric properties.

Propriétés

Numéro CAS |

748717-43-3 |

|---|---|

Formule moléculaire |

C10H15NO3 |

Poids moléculaire |

197.23 g/mol |

Nom IUPAC |

2-(6-amino-2,3-dimethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H15NO3/c1-13-9-4-3-8(11)7(5-6-12)10(9)14-2/h3-4,12H,5-6,11H2,1-2H3 |

Clé InChI |

NNFRMXBXDHYDOJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=C(C=C1)N)CCO)OC |

Origine du produit |

United States |

Méthodes De Préparation

Nitro Reduction Method

This approach leverages nitro-to-amine reduction, widely used for introducing amino groups in aromatic systems.

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 75% | 95% |

| Henry Reaction | Nitromethane, K₂CO₃, RT | 68% | 90% |

| NaBH₄ Reduction | NaBH₄, EtOH, −10°C | 83% | 98.4% |

Bromine-Amination Substitution

This method replaces a bromine atom with an amine via nucleophilic substitution or metal-catalyzed coupling.

- Synthesis of 2-(6-Bromo-2,3-dimethoxyphenyl)ethanol :

- Brominate 2,3-dimethoxyphenethyl alcohol using Br₂/FeBr₃ at 40°C.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂/FeBr₃, 40°C | 70% |

| Ullmann Coupling | CuI, L-proline, NH₃, 100°C | 65% |

Cyclic Ketene-N,O-Acetal Ring-Opening

Adapted from pyrimidine synthesis methods, this route forms ethanolamine derivatives via ring-opening reactions.

- Synthesis of Cyclic Ketene-N,O-Acetal :

- React 2,3-dimethoxyacetophenone with CS₂ and NaH to form ketene dithioacetal.

- Treat with ethanolamine and NaH in DMF (0°C to RT, 2 hours).

- Ring-Opening with Guanidine :

- React cyclic ketene with guanidine·HCl and KOtBu in DMSO/toluene (110°C, 5 hours).

- Isolate via extraction (10% MeOH/CHCl₃) and recrystallization.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ketene Formation | CS₂, NaH, DMF | 62% |

| Guanidine Reaction | Guanidine·HCl, KOtBu, 110°C | 61.6% |

Direct Amination via Reductive Alkylation

- Formation of Imine Intermediate :

- React 2,3-dimethoxy-6-nitrobenzaldehyde with ethanolamine in EtOH.

- Reduction :

- Use H₂/Pd-C or NaBH₃CN to reduce imine to amine.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Imine Formation | Ethanolamine, EtOH, RT | 78% |

| Reduction | H₂/Pd-C, 50 psi | 85% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nitro Reduction | High purity, scalable | Multi-step nitration | 75–83% |

| Bromine-Amination | Direct substitution | Requires heavy metal catalysts | 65–70% |

| Ketene Ring-Opening | Novel, regioselective | Low yields in some steps | 61–62% |

| Reductive Alkylation | Mild conditions | Requires aldehyde precursor | 78–85% |

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Amino-2,3-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol side chain can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: 2-(6-Amino-2,3-dimethoxyphenyl)acetaldehyde or 2-(6-Amino-2,3-dimethoxyphenyl)acetic acid.

Reduction: 2-(6-Amino-2,3-dimethoxyphenyl)ethylamine.

Substitution: Various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

2-(6-Amino-2,3-dimethoxyphenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(6-Amino-2,3-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Pharmacological Contrasts

- Solubility: The presence of −OH and −NH₂ in this compound enhances water solubility compared to its ketone analog (1-(6-Amino-2,3-dimethoxyphenyl)ethanone), which is more lipophilic due to the −C=O group .

- Stereoselectivity : Cyclopentadioxol-containing analogs (e.g., Ticagrelor intermediates) exhibit chiral centers critical for drug efficacy, whereas the target compound’s stereochemical impact remains underexplored .

Activité Biologique

2-(6-Amino-2,3-dimethoxyphenyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H15N1O3. The compound features an amino group and two methoxy groups attached to a phenyl ring, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Mild inhibition |

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 45 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 60 | Cell cycle arrest |

| Caco-2 (Colon Cancer) | 50 | Inhibition of proliferation |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy groups can engage in hydrophobic interactions. These interactions may modulate enzyme activity or receptor functions, leading to various biological effects.

Study on Anticancer Activity

A study conducted by Mohammadi-Khanaposhtani et al. evaluated the anticancer properties of this compound against several cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study highlighted the potential for developing this compound into a chemotherapeutic agent.

Study on Antimicrobial Efficacy

In another study focused on antimicrobial efficacy, researchers tested this compound against common bacterial and fungal strains. The findings indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with a notable reduction in biofilm formation observed at higher concentrations.

Q & A

Q. What metabolic pathways involve this compound, and how are its metabolites identified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.